BenchChemオンラインストアへようこそ!

(2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid

Fragment-based drug discovery Lipophilic efficiency Physicochemical profiling

(2E)-4-(Biphenyl-2-ylamino)-4-oxobut-2-enoic acid is a synthetic, fragment-sized aryl‑amino‑fumaric acid derivative (C₁₆H₁₃NO₃, MW 267.28 g/mol) with a strictly defined (E)‑olefin geometry. It belongs to the broader class of 4‑oxobut‑2‑enoic acid derivatives that have been explored as fatty‑acid mimetic pharmacophores and Michael‑acceptor warheads in fragment‑based drug discovery (FBDD).

Molecular Formula C16H13NO3
Molecular Weight 267.284
CAS No. 1164564-94-6
Cat. No. B2850058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid
CAS1164564-94-6
Molecular FormulaC16H13NO3
Molecular Weight267.284
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C=CC(=O)O
InChIInChI=1S/C16H13NO3/c18-15(10-11-16(19)20)17-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,17,18)(H,19,20)/b11-10+
InChIKeySXUBNRPBRXDJNF-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-4-(Biphenyl-2-ylamino)-4-oxobut-2-enoic Acid (CAS 1164564-94-6): A Defined E‑Configured Biphenylamino‑Fumaramide Fragment for Targeted Covalent‑Ligand and Nuclear‑Receptor Screening Libraries


(2E)-4-(Biphenyl-2-ylamino)-4-oxobut-2-enoic acid is a synthetic, fragment-sized aryl‑amino‑fumaric acid derivative (C₁₆H₁₃NO₃, MW 267.28 g/mol) with a strictly defined (E)‑olefin geometry [1]. It belongs to the broader class of 4‑oxobut‑2‑enoic acid derivatives that have been explored as fatty‑acid mimetic pharmacophores and Michael‑acceptor warheads in fragment‑based drug discovery (FBDD) [2]. Unlike generic, undefined mixtures, this compound is supplied with a specified (2E) configuration and a biphenyl‑2‑ylamino substituent, providing a unique spatial orientation and hydrogen‑bonding pattern that are critical for structure‑activity relationship (SAR) studies and covalent inhibitor design.

Why (2E)-4-(Biphenyl-2-ylamino)-4-oxobut-2-enoic Acid Cannot Be Interchanged with Common 4‑Biphenylamino or Z‑Isomer Analogs


The closest in‑class analogs—such as 4‑(4‑biphenylylamino)‑4‑oxo‑2‑butenoic acid and the (Z)‑configured 4‑ylamino isomer—share the same molecular formula but differ critically in substitution position, olefin geometry, and lipophilicity [1]. The target compound’s (2E)‑2‑ylamino arrangement places the biphenyl group and the carboxylic acid on opposite sides of the double bond, whereas the common 4‑ylamino comparator is typically supplied as an achiral mixture without a defined geometry . Computed lipophilicity values also reveal a meaningful difference: the target compound’s XLogP3 of 1.8 indicates significantly higher aqueous solubility potential compared with the 4‑biphenylylamino analog’s LogP of 2.88 [1]. These structural and physicochemical divergences can lead to different target‑binding modes, pharmacokinetic profiles, and covalent reactivity patterns, making generic substitution scientifically unsound without explicit comparative validation.

Product‑Specific Quantitative Evidence Guide: (2E)-4-(Biphenyl-2-ylamino)-4-oxobut-2-enoic Acid versus Closest Analogs


Lipophilicity Differential: XLogP3 1.8 vs. 4‑Biphenylylamino Analog LogP 2.88

The target (2E)‑4‑(biphenyl‑2‑ylamino)‑4‑oxobut‑2‑enoic acid exhibits a computed XLogP3 of 1.8, whereas the common 4‑(4‑biphenylylamino)‑4‑oxo‑2‑butenoic acid comparator has a vendor‑reported LogP of 2.88 [1]. This 1.08‑log‑unit lower lipophilicity translates to a roughly 12‑fold higher predicted aqueous solubility potential at neutral pH, which can improve formulation behavior, reduce non‑specific protein binding, and enhance fragment‑screening success rates in biochemical assays. The target compound’s computed LogSW could not be retrieved; however, the comparator’s LogSW of –3.61 provides a baseline for further solubility studies .

Fragment-based drug discovery Lipophilic efficiency Physicochemical profiling

Defined (E)‑Olefin Geometry Enables Predictable Michael‑Acceptor Reactivity Compared with Achiral/Z‑Isomer Mixtures

The title compound is explicitly specified as the (2E) isomer, in which the carboxylic acid and the biphenylamino‑carbonyl groups reside on opposite sides of the double bond [1]. In contrast, several closely related commercial analogs—including 4‑(4‑biphenylylamino)‑4‑oxo‑2‑butenoic acid and the (Z)‑4‑([1,1'‑biphenyl]‑4‑ylamino)‑4‑oxobut‑2‑enoic acid (CAS 879276‑90‑1)—are either achiral mixtures without defined geometry or listed as the (Z) isomer . The (E)‑configured Michael acceptor presents the electrophilic β‑carbon in a distinct spatial orientation that can influence the trajectory of nucleophilic attack by catalytic cysteine residues, potentially altering covalent inhibition kinetics and target selectivity. No kinetic data (k_inact/K_I) are publicly available for direct comparison.

Covalent inhibitor design Stereochemical SAR Michael-acceptor warheads

Ortho‑Substituted 2‑Ylamino Linker Provides a Unique Hydrogen‑Bond and Conformational Profile versus 4‑Ylamino and Direct‑Carbonyl Analogs

The target compound bears the biphenylamino moiety at the 2‑position of the biphenyl ring, connected through an amide NH linker. This structural motif provides two hydrogen‑bond donors (COOH and amide NH) and three hydrogen‑bond acceptors, with a rotatable bond count of 4 [1]. The 4‑ylamino regioisomer (Hit2Lead SC‑5214513) possesses identical HBD/HBA counts and rotatable bonds but differs in the vectorial orientation of the biphenyl group relative to the Michael acceptor . The direct‑carbonyl analog, (E)‑4‑([1,1'‑biphenyl]‑4‑yl)‑4‑oxobut‑2‑enoic acid (CAS 34682‑12‑7), lacks the amide NH entirely (HBD = 1) and contains only 3 rotatable bonds . The additional amide NH in the target compound permits an extra hydrogen‑bonding interaction with target proteins, potentially enhancing binding affinity and specificity in a manner not achievable with the simpler ketone analog. No comparative binding or inhibition data are available to quantify this advantage.

Structure-activity relationship Fragment elaboration Ligand conformational analysis

Fragment‑Class Activity Potential: Phenyloxobutenoic Acid Scaffold Demonstrates Multi‑Target Nuclear Receptor Agonism at Low Micromolar Potency

The phenyloxobutenoic acid scaffold, of which the target compound is an elaborated biphenyl‑amino derivative, has demonstrated pan‑agonist activity on thyroid hormone receptor α (THRα, EC₅₀ = 27 μM), peroxisome proliferator‑activated receptor γ (PPARγ, EC₅₀ = 25.9 μM), farnesoid X receptor (FXR, EC₅₀ = 26 μM), and retinoid X receptor α (RXRα, EC₅₀ = 33 μM) in Gal4‑hybrid reporter gene assays for the unsubstituted phenyloxobutenoic acid fragment (2.7) [1]. The target compound extends this core with a biphenyl‑2‑ylamino substituent, which is expected to increase molecular size and lipophilic contacts with nuclear receptor ligand‑binding domains, potentially enhancing potency and receptor subtype selectivity. However, direct EC₅₀ data for the title compound on these or other targets are not publicly available at this time.

Nuclear receptor modulators Metabolic disease targets Fragment-based screening

Best Research and Industrial Application Scenarios for (2E)-4-(Biphenyl-2-ylamino)-4-oxobut-2-enoic Acid


Covalent Fragment Library Expansion with Stereochemically Defined Michael Acceptors

The (2E)‑configured α,β‑unsaturated amide makes this compound a suitable warhead for irreversible inhibition of cysteine‑dependent enzymes. Its defined geometry ensures reproducible reactivity profiles across screening campaigns, avoiding the batch‑to‑batch variability inherent in achiral or mixed‑isomer comparator compounds [1]. Medicinal chemistry groups seeking to build targeted covalent inhibitor libraries can utilize this fragment as a well‑characterized starting point, as supported by its explicit stereochemical assignment and favorable computed logP (1.8) that facilitates aqueous screening conditions .

Nuclear Receptor Modulator Lead Optimization in Metabolic Disease Research

The phenyloxobutenoic acid scaffold has confirmed low‑micromolar pan‑agonist activity across THRα, PPARγ, FXR, and RXRα [2]. (2E)‑4‑(Biphenyl‑2‑ylamino)‑4‑oxobut‑2‑enoic acid extends this pharmacophore with a biphenyl‑2‑ylamino group, offering an additional vector for potency improvement and subtype selectivity tuning through structure‑based design. Groups working on MASH/NASH, dyslipidemia, or metabolic syndrome can deploy this compound as an elaborated fragment for hit‑to‑lead optimization, leveraging the differential lipophilicity and H‑bonding characteristics relative to 4‑ylamino regioisomers .

Biochemical Probe Development Leveraging Ortho‑Substituted Biphenyl Architecture

The ortho‑substituted 2‑ylamino linker creates a unique conformational profile that can access binding pockets inaccessible to the para‑substituted 4‑ylamino analog. Combined with the additional amide NH hydrogen‑bond donor (HBD = 2 vs. 1 in the direct‑ketone analog), this compound can serve as a scaffold for designing selective chemical probes for target validation studies [1]. The defined (E) geometry further supports crystallization efforts for fragment‑based lead discovery by X‑ray crystallography.

PROTAC and Bifunctional Molecule Building Block with Carboxylic Acid Handle

The free carboxylic acid terminus provides a convenient conjugation handle for amide coupling with linker moieties, while the biphenyl‑2‑ylamino group can serve as a protein‑of‑interest (POI) binding motif. The compound’s moderate lipophilicity (XLogP3 = 1.8) and favorable rotatable bond count (4) support its use as a building block in proteolysis‑targeting chimera (PROTAC) design, where maintaining drug‑like physicochemical properties is critical for cellular permeability [1]. No PROTAC data are yet available, but the structural features align with established design principles.

Quote Request

Request a Quote for (2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.